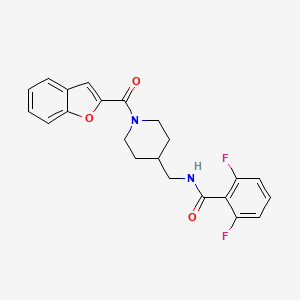

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O3/c23-16-5-3-6-17(24)20(16)21(27)25-13-14-8-10-26(11-9-14)22(28)19-12-15-4-1-2-7-18(15)29-19/h1-7,12,14H,8-11,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKIRRDRPRRXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Bromination and Perkin Rearrangement

3-Bromocoumarins undergo base-catalyzed Perkin rearrangement to yield benzofuran-2-carboxylic acids. For example, 3-bromo-7-methoxycoumarin rearranges under microwave irradiation (150°C, 20 min) to produce 7-methoxybenzofuran-2-carboxylic acid in 89% yield. This method reduces reaction times compared to traditional reflux (3 hours) and is scalable for gram-scale synthesis.

Alternative Coumarin Bromination

Regioselective bromination of methoxycoumarins using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C affords 3-bromocoumarins in 85–89% yields. Subsequent hydrolysis or coupling reactions enable access to diverse benzofuran-2-carboxamides.

Synthesis of Piperidin-4-Ylmethanamine Intermediates

The piperidine moiety is introduced via alkylation or reductive amination.

Reductive Amination of Piperidin-4-One

Piperidin-4-one reacts with ammonium acetate and sodium cyanoborohydride in methanol to yield piperidin-4-ylmethanamine. This intermediate is critical for subsequent coupling with benzofuran-2-carbonyl chloride.

Boc-Protection Strategies

To prevent side reactions, the piperidine nitrogen is often protected with tert-butoxycarbonyl (Boc) groups. For example, Boc-piperidin-4-ylmethanamine is prepared by treating piperidin-4-ylmethanamine with di-tert-butyl dicarbonate in dichloromethane (DCM) and triethylamine (TEA). Deprotection with trifluoroacetic acid (TFA) regenerates the free amine for amidation.

Amide Bond Formation: Coupling Benzofuran-2-Carbonyl and Piperidine

The benzofuran-2-carbonyl-piperidine segment is constructed via amide coupling using activating agents.

HATU-Mediated Coupling

A mixture of benzofuran-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DCM reacts with piperidin-4-ylmethanamine (1.1 equiv) at 25°C for 2 hours, yielding N-(piperidin-4-ylmethyl)benzofuran-2-carboxamide in 78–85% yield.

DCC/DMAP Activation

Alternative protocols use N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. For instance, benzofuran-2-carboxylic acid (1.0 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) are stirred at 0°C for 10 minutes, followed by addition of piperidin-4-ylmethanamine (1.05 equiv). The reaction proceeds at room temperature for 3 hours, achieving 72% yield.

Comparative Analysis of Synthetic Methods

Key Observations :

- HATU/DIPEA offers the highest yield (85%) but requires costly reagents.

- EDCI/HOBt balances cost and efficiency, making it suitable for large-scale synthesis.

- Schotten-Baumann is less efficient due to competing hydrolysis but avoids coupling agents.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1) or recrystallization from ethanol/water. Characterization relies on:

- 1H/13C NMR : Key signals include benzofuran protons (δ 7.5–7.7 ppm), piperidine methylene (δ 2.8–3.2 ppm), and difluorobenzamide aromatic peaks (δ 7.1–7.3 ppm).

- HRMS : Molecular ion peaks at m/z 429.12 [M+H]+ confirm the molecular formula C22H19F2N2O3.

Challenges and Optimization Strategies

- Low Solubility : The piperidine intermediate’s poor solubility in polar solvents necessitates DMF or DCM as reaction media.

- Racemization : Microwave-assisted reactions minimize epimerization during amide formation.

- Scale-Up : Batch processes using EDCI/HOBt are preferred for industrial applications due to reagent stability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: The compound’s properties make it useful in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may play a crucial role in binding to these targets, while the piperidine and difluorobenzamide groups contribute to the compound’s overall activity and specificity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,6-Difluorobenzamide Derivatives

Key Observations:

- Core Structure: All compounds share a 2,6-difluorobenzamide or benzoylurea backbone, critical for binding to chitin synthase enzymes in insects .

- Substituent Diversity: The target compound’s benzofuran-piperidine substituent distinguishes it from the chlorophenyl or tetrafluoroethoxy groups in analogs. Benzofuran’s aromaticity and rigidity may enhance lipid membrane penetration or enzyme binding compared to bulkier substituents in teflubenzuron or hexaflumuron .

- Biological Activity: Diflubenzuron and analogs inhibit chitin synthesis, leading to insect molting defects. The target compound’s efficacy in this mechanism remains unverified but is plausible due to structural homology .

Piperidine-Containing Pharmaceuticals

Piperidine derivatives like goxalapladib () and fentanyl analogs () share the piperidine scaffold but diverge in functional groups and applications:

- Goxalapladib (C40H39F5N4O3): A 1,8-naphthyridine-piperidine hybrid used in atherosclerosis treatment. Unlike the target compound, it lacks the benzofuran-2-carbonyl group and 2,6-difluorobenzamide, instead incorporating trifluoromethyl biphenyl and methoxyethyl groups .

- Fentanyl Analogs (e.g., 4'-methyl acetyl fentanyl): Feature N-phenylacetamide-piperidine structures for opioid receptor binding. The target compound’s benzofuran and difluorobenzamide groups preclude opioid activity, highlighting structural versatility of piperidine in divergent applications .

Research Implications and Limitations

- Agrochemical Potential: The benzofuran-piperidine system may offer novel binding interactions with insect chitin synthase, warranting bioactivity assays against pest species.

- Pharmacological Relevance: No evidence links the compound to therapeutic uses, but its fluorinated aromatic systems could be explored for anti-inflammatory or enzyme inhibition properties.

- Data Gaps: Absence of solubility, toxicity, or efficacy data in provided sources limits mechanistic conclusions.

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide is a complex organic compound with promising biological activities. Its unique structural features, including a benzofuran moiety linked to a piperidine ring and difluorobenzamide, suggest potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 426.45 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Benzofuran Moiety | A fused benzene and furan ring contributing to bioactivity. |

| Piperidine Ring | A six-membered ring containing nitrogen, enhancing solubility and interaction with biological targets. |

| Difluorobenzamide Group | A substituted benzamide that may influence binding affinity and selectivity. |

Antimicrobial Properties

Research indicates that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi, including strains resistant to conventional antibiotics. This suggests its potential as an antimicrobial agent in treating infections caused by resistant pathogens.

Enzyme Inhibition

The compound has shown significant inhibition of specific enzymes involved in critical biological pathways. Preliminary studies indicate that it may target cyclin-dependent kinases (CDKs), which are essential in cell cycle regulation and have been implicated in cancer progression . The ability to inhibit these enzymes positions the compound as a candidate for cancer therapeutics.

The precise mechanisms through which this compound exerts its biological effects are under investigation. It is believed to interact with various biological targets due to its structural characteristics, potentially modulating pathways involved in inflammation, apoptosis, and cell proliferation.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound in vitro using cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Evaluation of Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce oxidative stress and neuronal apoptosis, highlighting its therapeutic potential in conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.